3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline
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Overview
Description
3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not affect the viability of normal cells. However, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline in lab experiments is its low toxicity and selectivity towards cancer cells. However, one limitation is that the compound may not be effective against all types of cancer and further studies are needed to determine its full potential.
Future Directions
For research on 3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline include investigating its potential use as a therapeutic agent for the treatment of cancer, as well as its potential use as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to determine its efficacy against different types of cancer.
Synthesis Methods
The synthesis of 3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline involves the reaction of 4-methoxyaniline with 3-chloroperoxybenzoic acid followed by the reaction with ethyl isocyanoacetate and 5-ethyl-1,3,4-oxadiazol-2-ylmethylamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated for its anti-tumor activity and as a potential therapeutic agent for the treatment of cancer.
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-3-12-16-17-13(20-12)7-18(8-15)9-4-5-11(19-2)10(14)6-9/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIIOPNVZFPVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(C#N)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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